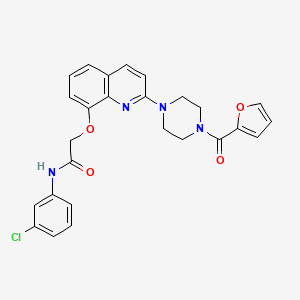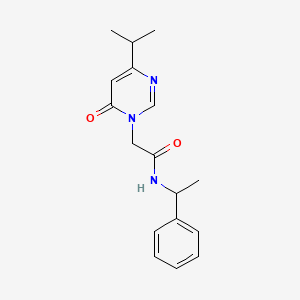
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide is a synthetic organic compound characterized by its unique pyrimidine and acetamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Acetamide Formation: The acetamide moiety is formed by reacting the pyrimidine derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
N-(1-phenylethyl) Substitution: The final step involves the substitution of the acetamide nitrogen with a 1-phenylethyl group, which can be achieved through reductive amination using phenylacetaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring or the acetamide moiety, potentially forming alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide nitrogen or the pyrimidine ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on enzymes, receptors, or other molecular targets relevant to diseases such as cancer, inflammation, or neurological disorders.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide depends on its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may act as an inhibitor, activator, or modulator of these targets, affecting biochemical pathways and cellular processes. Detailed studies involving molecular docking, binding assays, and cellular assays are necessary to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide
- 2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide
- 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1-methylpropyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide may exhibit unique properties due to the specific arrangement of its functional groups
Propiedades
IUPAC Name |
2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12(2)15-9-17(22)20(11-18-15)10-16(21)19-13(3)14-7-5-4-6-8-14/h4-9,11-13H,10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHNBRHDAMOHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate](/img/structure/B2690490.png)
![3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2690491.png)
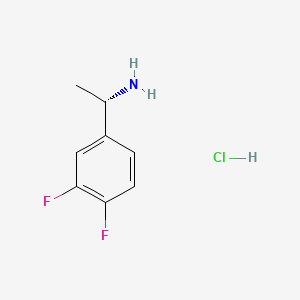
![2-(benzylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2690498.png)
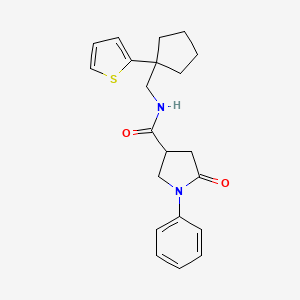
![N-[(2-methoxyphenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2690500.png)
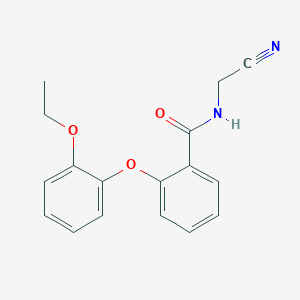
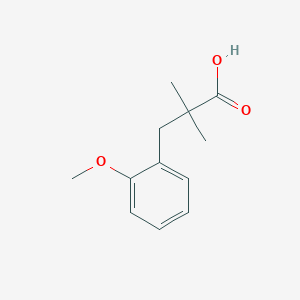
![(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B2690503.png)
![3,4-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2690504.png)
![2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2690505.png)
![2-[(3-methoxyphenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2690506.png)
![3-((4-methoxyphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2690509.png)
